Lipophilicity: N4-Ethyl vs N4-Allyl and N4-Methyl Analogs
The target compound exhibits a predicted LogP value of 3.80 , which is 0.43 units higher than its N4-allyl analog (LogP ≈ 3.37 predicted) and 0.62 units higher than its N4-methyl analog (LogP ≈ 3.18 predicted) . This increased lipophilicity correlates with enhanced membrane permeability potential while remaining within the drug-like range (LogP < 5), positioning the N4-ethyl substitution as an optimized balance between solubility and passive diffusion compared to shorter alkyl chain analogs.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP = 3.80 |
| Comparator Or Baseline | N4-Allyl analog (CAS 669729-26-4): LogP ≈ 3.37; N4-Methyl analog (CAS 669729-28-6): LogP ≈ 3.18 |
| Quantified Difference | ΔLogP = +0.43 vs allyl; +0.62 vs methyl |
| Conditions | Predicted LogP values from computational models (ALogP/ClogP consensus); experimental verification not available |
Why This Matters
Lipophilicity directly influences compound permeability, bioavailability, and assay compatibility; the ethyl substitution offers a distinct LogP value that may be preferable for cell-based assays where intermediate membrane permeability is required.
